ETHYL 2-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
Intermediate: Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate.
Reagents: Sodium ethoxide, ethanolic potassium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors
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Formation of Thieno[2,3-b]pyridine Core
Starting Material: 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile.
Reagents: Ethyl chloroacetate, potassium carbonate, pyridine.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different bioactive forms.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the amino and ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium nitrite for diazotization, followed by various nucleophiles (e.g., thiourea, guanidine carbonate) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, diazotization followed by reaction with thiourea can yield 7,9-dimethyl-2-thioxo-1,3-dihydropyrido[5,4-b]thieno[3,2-d]pyrimidin-4-one .
Scientific Research Applications
ETHYL 2-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 2-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is not fully understood but is believed to involve interactions with various molecular targets and pathways. The compound’s multiple functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially leading to a range of biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate: A precursor in the synthesis of the target compound.
7,9-dimethyl-2-thioxo-1,3-dihydropyrido[5,4-b]thieno[3,2-d]pyrimidin-4-one: A product of diazotization and subsequent reactions.
Uniqueness
The uniqueness of ETHYL 2-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its complex structure, which combines multiple heterocyclic systems and functional groups.
Properties
IUPAC Name |
ethyl 2-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-4-27-21(26)15-12-7-5-6-8-13(12)28-20(15)24-18(25)17-16(22)14-10(2)9-11(3)23-19(14)29-17/h9H,4-8,22H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBDGIDAFFOBDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C4=C(S3)N=C(C=C4C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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